molecular formula C10H6F6 B1333223 3,5-Bis(trifluoromethyl)styrene CAS No. 349-59-7

3,5-Bis(trifluoromethyl)styrene

Cat. No.: B1333223
CAS No.: 349-59-7
M. Wt: 240.14 g/mol
InChI Key: LFICVUCVPKKPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)styrene is a chemical compound characterized by a styrene backbone with two trifluoromethyl groups attached at the 3 and 5 positions. This compound is known for its unique properties, including its high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)styrene typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with a suitable base, such as potassium tert-butoxide, in the presence of a solvent like dimethyl sulfoxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)styrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3,5-Bis(trifluoromethyl)styrene is unique due to the presence of two trifluoromethyl groups, which significantly enhance its thermal and chemical stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

1-ethenyl-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFICVUCVPKKPFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378301
Record name 3,5-Bis(trifluoromethyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-59-7
Record name 1-Ethenyl-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(trifluoromethyl)styrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Bis(trifluoromethyl)styrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3,5-bis(trifluoromethyl)-1-bromobenzene (75 g, 0.256 mol), tetiabutylammonium chloride (71.4 g, 0.256 mol), triethylamine (71.3 mL, 0.97 mol) and palladium(II) acetate (113 mg) in acetonitrile (360 mL) was deoxygenated with a vigorous flow of nitrogen. The reaction was pressurized with ethylene (950 psi) and heated to 80° C. for 36 hours. Pentane (400 mL) was added and after 3 water washes (200 mL) the organic layer was dried over Na2SO4 and the solvent was removed in vacuo to afford 3,5-bis(trifluoromethyl)styrene as a pale yellow oil (58.2 g, 0.242 mol, 95% yield).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
71.4 g
Type
reactant
Reaction Step One
Quantity
71.3 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
113 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)styrene
Reactant of Route 2
Reactant of Route 2
3,5-Bis(trifluoromethyl)styrene
Reactant of Route 3
Reactant of Route 3
3,5-Bis(trifluoromethyl)styrene
Reactant of Route 4
Reactant of Route 4
3,5-Bis(trifluoromethyl)styrene
Reactant of Route 5
Reactant of Route 5
3,5-Bis(trifluoromethyl)styrene
Reactant of Route 6
3,5-Bis(trifluoromethyl)styrene
Customer
Q & A

Q1: How does the incorporation of 3,5-Bis(trifluoromethyl)styrene impact the properties of polystyrene?

A1: Research indicates that incorporating this compound into polystyrene significantly enhances its flame retardancy. [] This modification stems from the presence of fluorine atoms in the this compound structure, which are known to impart flame-retardant properties to polymers. Additionally, the study found that the incorporation of this compound altered the thermal properties of the resulting copolymers. The glass transition temperature (Tg) and thermal stability were affected, as determined through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). []

Q2: How does the reactivity of this compound compare to styrene in copolymerization reactions?

A2: Studies show that this compound exhibits lower reactivity compared to styrene in copolymerization reactions. The relative reactivity ratios, determined using the Jaacks method, were found to be rSt = 0.47 and rSt(CF3)2 = 0.13. [] These values suggest that this compound has a lower tendency to react with itself compared to styrene, leading to the formation of copolymers with alternating monomer units. This difference in reactivity can be attributed to the electron-withdrawing nature of the trifluoromethyl groups present in this compound, which influences its reactivity in polymerization reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.